molecular formula C22H21N3O5S B2735037 2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-44-6

2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2735037
CAS RN: 893291-44-6
M. Wt: 439.49
InChI Key: UFKFLGYTZDZIQP-UHFFFAOYSA-N
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Description

The compound is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a core structure that has received increasing attention due to their potential pharmacological properties .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction for precise determination .


Chemical Reactions Analysis

The chemical reactions involving this compound would be complex and dependent on the specific conditions and reagents used. The compound can be considered as a key intermediate for subsequent transformations due to its orthogonal functional groups .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-25-16-8-6-5-7-14(16)20-21(31(25,26)27)19(15(12-23)22(24)30-20)13-9-10-17(28-2)18(11-13)29-3/h5-11,19H,4,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKFLGYTZDZIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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